molecular formula C21H21N3O B12527326 N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide CAS No. 820961-48-6

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide

Cat. No.: B12527326
CAS No.: 820961-48-6
M. Wt: 331.4 g/mol
InChI Key: KJCBHRQSYMTEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide is a chemical compound with the molecular formula C21H21N3O . This structure is based on a 2,6-diphenylpyrimidine core, a scaffold recognized in medicinal chemistry for its potential in kinase inhibition . Specifically, 2,4-dianilinopyrimidine derivatives have been extensively researched as potent inhibitors of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase implicated in cancer development and progression . FAK is overexpressed in various malignancies and is crucial in regulating cellular processes such as adhesion, motility, migration, and apoptosis, making it a promising target for novel anticancer agents . The 2,4-diaminopyrimidine core is known to promote binding in the hinge region of the ATP binding site of kinases, and the specific substitutions on this core, like the 2,2-dimethylpropionamide group, can be optimized to enhance potency and selectivity . This compound is intended for research applications, including use as a building block in chemical synthesis, a reference standard in analytical studies, or a potential candidate in oncology-focused drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

820961-48-6

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H21N3O/c1-21(2,3)20(25)24-18-14-17(15-10-6-4-7-11-15)22-19(23-18)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25)

InChI Key

KJCBHRQSYMTEIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2,6-Diphenyl-3H-pyrimidin-4-one

  • Reactants : Ethylbenzoyl acetate and benzamidine hydrochloride
  • Conditions : Sodium hydroxide (NaOH) in ethanol (EtOH) at room temperature.
  • Mechanism : Cyclization occurs through nucleophilic attack of benzamidine on the β-ketoester, forming the pyrimidinone tautomer.
  • Yield : 57% after filtration and drying.

Step 2: Chlorination to 4-Chloro-2,6-Diphenylpyrimidine

  • Reagents : Phosphorus oxychloride (POCl₃)
  • Conditions : Reflux at elevated temperatures (e.g., 140°C).
  • Mechanism : POCl₃ converts the hydroxyl group to a chloride, enabling subsequent amination.

Step 3: Amination to 4-Amino-2,6-Diphenylpyrimidine

  • Reagent : Ammonia (NH₃)
  • Conditions : Sealed vessel at 140°C.
  • Outcome : The chloride is replaced by an amine group, yielding the key intermediate.

Amidation to Final Product

The final step involves coupling the amine intermediate with 2,2-dimethylpropionyl chloride or its derivatives.

Step 4: Coupling with Carboxylic Acid Derivative

  • Reagents : 2,2-Dimethylpropionyl chloride (pivaloyl chloride) or activated esters
  • Conditions :
    • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)
    • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN)
    • Temperature : Room temperature to reflux.
  • Yield : 66% for analogous compounds (e.g., N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide).
Reaction Step Reagents/Conditions Yield Key References
Pyrimidinone formation Ethylbenzoyl acetate, benzamidine, NaOH/EtOH 57%
Chlorination POCl₃, reflux Not reported
Amination NH₃, 140°C Not reported
Amidation Pivaloyl chloride, TEA/DCM 66%

Alternative Synthetic Routes

Route B: Direct Coupling via Activated Esters

For scalability, some protocols employ chloroacetic esters or sulfonate intermediates:

  • Reagents : 2-(Methylsulfonyl)-4,6-disubstituted pyrimidines
  • Conditions : K₂CO₃ in MeCN, reflux for 7 hours.
  • Advantage : Higher yields (up to 80%) for analogous pyrimidinyl ethers.

Parallel Synthesis

High-throughput methods enable rapid screening of amide derivatives:

  • Method : Parallel amidation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids with aliphatic amines.
  • Yield : 80–100% purity for carboxamides.

Key Challenges and Optimizations

  • Purification : Recrystallization with ethanol or petroleum ether/ethyl acetate mixtures improves crystallinity.
  • Side Reactions : Excess POCl₃ may lead to over-chlorination; strict stoichiometric control is critical.
  • Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance nucleophilic substitution efficiency during amidation.

Structural and Spectral Data

Characterization of Final Product

  • ¹H-NMR (CDCl₃) : δ 8.63 (s, 1H, pyrimidine-H), 8.58–8.54 (m, 2H, phenyl-H), 7.99–7.96 (m, 2H, phenyl-H).
  • Melting Point : 52°C for analogous amides.
  • Mass Spectrometry : ESI-MS: 345.2 [M+H]⁺ (for 3,3-dimethylbutanamide analog).

Applications and Derivatives

The compound serves as a scaffold for:

  • Pharmaceuticals : Adenosine receptor ligands.
  • Agrochemicals : Herbicidal activity in pyrimidinyl phenoxyacetates.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Analogs

N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide ()
  • Structure: Contains a 2,6-dimethylpyrimidine core linked to a sulfamoyl-phenyl group and a propanoylphenoxy-acetamide side chain.
  • The 2,6-dimethyl groups on the pyrimidine reduce steric hindrance relative to the bulkier diphenyl groups in the target compound, possibly affecting binding affinity in enzyme interactions.
  • Implications : The target compound’s diphenyl groups may improve hydrophobic interactions in biological membranes but could reduce solubility .
Compounds from (m, n, o)
  • Structure : Feature tetrahydropyrimidin-1(2H)-yl moieties and hydroxy groups in complex amide frameworks.
  • Key Differences :
    • Hydroxy and tetrahydropyrimidinyl groups introduce hydrogen-bonding capacity, which is absent in the target compound.
    • The target compound’s 2,2-dimethylpropionamide may confer greater metabolic stability compared to hydroxylated analogs, which are prone to oxidation or conjugation.

Acetamide Derivatives

Oxethazaine ()
  • Structure: A bis-acetamide derivative with a hydroxyethylimino linker and aromatic phenethyl groups.
  • Key Differences: The hydroxyethylimino group in Oxethazaine enhances hydrophilicity, whereas the target compound’s diphenylpyrimidine core increases lipophilicity. Oxethazaine’s branched acetamide structure may allow for multi-target interactions, while the target compound’s planar pyrimidine could favor specific π-π stacking in binding pockets.
2,2’-(2-Hydroxyethylimino)Bis[N-(αα-Dimethylphenethyl)-N-Methylacetamide] ()
  • Structure: A symmetric bis-acetamide with hydroxyethylimino and dimethylphenethyl groups.
  • Key Differences: The hydroxyethylimino linker may improve solubility but reduce membrane permeability compared to the target compound. The bis-acetamide design could lead to dimeric binding modes, unlike the monomeric pyrimidine-based target.

Hypothetical Data Table: Structural and Physicochemical Comparisons

Compound Aromatic Rings Polar Groups LogP (Predicted) Metabolic Stability
Target Compound 3 (pyrimidine + 2 phenyl) Amide ~3.5 High (stable amide)
N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-... () 2 Sulfamoyl, amide ~2.8 Moderate
Oxethazaine () 2 Hydroxyethylimino ~2.0 Low (prone to hydrolysis)
Compounds m, n, o () 2 Hydroxy, amide ~1.5–2.5 Variable

Research Implications and Limitations

  • Structural Advantages of Target Compound :
    • The diphenylpyrimidine core may enhance binding to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites).
    • The 2,2-dimethylpropionamide group likely resists enzymatic degradation, improving pharmacokinetics .
  • Limitations: No direct bioactivity or solubility data are available in the provided evidence; comparisons are inferred from structural analogs. Evidence gaps exist regarding synthetic routes, toxicity, and specific target interactions.

Biological Activity

N-(2,6-diphenylpyrimidin-4-yl)-2,2-dimethylpropionamide is a compound that has garnered attention for its potential biological activities, particularly as a ligand for adenosine receptors. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2
  • Molecular Weight : 270.39 g/mol
  • IUPAC Name : this compound

This compound acts primarily as an antagonist of adenosine receptors. Adenosine receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound's interaction with these receptors can modulate neurotransmitter release and influence cardiovascular and neurological functions .

Adenosine Receptor Subtypes

The adenosine receptor family consists of four subtypes:

  • A1 Receptors : Inhibit adenylate cyclase and are involved in cardioprotection.
  • A2A Receptors : Stimulate adenylate cyclase and are implicated in vasodilation and immune response.
  • A2B Receptors : Also stimulate adenylate cyclase but have a less defined role.
  • A3 Receptors : Involved in neuroprotection and inflammation.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating adenosine receptor activity .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. By blocking specific adenosine receptors, it may reduce neuroinflammation and promote neuronal survival .

Case Studies and Research Findings

  • Cardiovascular Studies : In a study examining the effects of adenosine receptor antagonists on heart rate variability, this compound demonstrated significant modulation of heart rate responses in animal models .
  • Neurological Research : A study highlighted the potential of this compound to alleviate symptoms in models of Parkinson's disease by enhancing dopaminergic signaling through A2A receptor blockade .
  • Cancer Research : In vitro studies showed that treatment with this compound resulted in reduced viability of breast cancer cells through apoptosis induction .

Data Summary Table

Biological ActivityEffectReference
AnticancerInduces apoptosis
NeuroprotectionReduces neuroinflammation
Cardiovascular modulationAlters heart rate variability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.